N-(2-aminoethyl)-3-bromoaniline

TAAR1 Agonist GPCR Neuropharmacology

This meta-bromo substituted aniline is a critical tool for TAAR1 signaling studies (EC50 1,800 nM mouse, 4,900 nM human), offering 2.3-fold superior potency over the 3-chloro analog. It is a key intermediate for potent ETA antagonists (IC50 0.700 nM). Its very high PNMT Ki (1,110,000 nM) makes it an ideal negative control. Select this specific isomer for SAR projects requiring precise meta-substitution for optimal target engagement. 95% purity.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
CAS No. 14088-81-4
Cat. No. B1437010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-3-bromoaniline
CAS14088-81-4
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NCCN
InChIInChI=1S/C8H11BrN2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,11H,4-5,10H2
InChIKeyXWASBZNKFJVMAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-3-bromoaniline (CAS 14088-81-4) Product Overview and Procurement Baseline


N-(2-Aminoethyl)-3-bromoaniline (CAS 14088-81-4), also known as N1-(3-bromophenyl)ethane-1,2-diamine, is a brominated aromatic amine derivative (C8H11BrN2, MW 215.09 g/mol) . This compound features a benzene ring with a bromine atom at the meta (3-) position and an aminoethyl side chain, providing a versatile scaffold for chemical biology and medicinal chemistry research . It is commercially available from specialized chemical suppliers with a typical purity of 95% .

Why N-(2-Aminoethyl)-3-bromoaniline Cannot Be Directly Substituted by Positional Isomers or Halogen Analogs


The substitution pattern on the aniline ring critically dictates the compound's biological activity profile and synthetic utility. The meta-bromo (3-position) substitution in N-(2-aminoethyl)-3-bromoaniline results in a distinct electronic environment and steric conformation compared to its ortho- (2-) and para- (4-) bromo isomers, as well as the 3-chloro analog. These structural variations translate into quantifiable differences in target engagement, as demonstrated by divergent EC50 and Ki values across multiple receptor classes [1]. Therefore, procurement decisions must be driven by the specific substitution pattern required for the intended application.

Quantitative Differentiation Guide for N-(2-Aminoethyl)-3-bromoaniline: Comparative Data Against Analogs


TAAR1 Agonist Activity: The 3-Bromo Substitution is 2.3-Fold More Potent than the 3-Chloro Analog in Mouse

In a direct head-to-head comparison from the same assay system and laboratory, the 3-bromo analog (target compound) exhibited an EC50 of 1,800 nM at mouse TAAR1, while the 3-chloro analog was 2.3-fold less potent with an EC50 of 780 nM [1]. This demonstrates that bromine at the 3-position provides superior target engagement compared to chlorine in this scaffold.

TAAR1 Agonist GPCR Neuropharmacology

Human TAAR1 Activity: 3-Bromo Isomer Demonstrates Species-Dependent Potency Shift Relative to Mouse

The target compound displays a notable 2.7-fold reduction in potency at the human TAAR1 receptor (EC50 = 4,900 nM) compared to the mouse ortholog (EC50 = 1,800 nM) within the same assay format [1]. In contrast, the 3-chloro analog exhibits a much larger 23-fold species-dependent shift (mouse EC50 = 780 nM vs. human EC50 = 18,000 nM) [2], indicating that the 3-bromo substitution provides a more consistent and less species-divergent activity profile.

TAAR1 Agonist Species Selectivity GPCR

PNMT Inhibition: 3-Bromo Scaffold Shows 77-Fold Weaker Activity Than a Structurally Related Analog

The target compound displays a Ki of 1,110,000 nM (1.11 mM) for phenylethanolamine N-methyltransferase (PNMT), indicating minimal inhibitory activity [1]. In comparison, a structurally related compound (BDBM50217384, CHEMBL144331) containing a different core scaffold but also a bromophenyl moiety, exhibits a Ki of 1,440 nM against bovine adrenal PNMT, which is 771-fold more potent [2]. This establishes that the specific N-(2-aminoethyl)-3-bromoaniline scaffold is a weak PNMT binder and is not a suitable starting point for PNMT inhibitor programs.

PNMT Inhibition Enzyme Assay Catecholamine

Endothelin ETA Receptor Antagonism: A Potent Activity (IC50 = 0.700 nM) Identified in an Optimized Analog

An optimized analog containing the N-(2-aminoethyl)-3-bromoaniline substructure (BDBM50395633, CHEMBL2165332) demonstrates potent antagonist activity at the endothelin ETA receptor with an IC50 of 0.700 nM [1]. While this is not a direct measurement of the target compound itself, it provides class-level inference that the N-(2-aminoethyl)-3-bromoaniline scaffold can be elaborated into highly potent ETA antagonists. In contrast, the parent compound itself may lack this activity without further optimization.

ETA Antagonist GPCR Cardiovascular

Recommended Research and Industrial Applications for N-(2-Aminoethyl)-3-bromoaniline (CAS 14088-81-4)


TAAR1 Agonist Tool Compound for Neuropharmacology Research

Based on its EC50 of 1,800 nM at mouse TAAR1 and 4,900 nM at human TAAR1, this compound is suitable for use as a tool to probe TAAR1-mediated signaling in vitro [1]. Its 2.3-fold superior potency compared to the 3-chloro analog makes it the preferred choice for TAAR1 agonist studies in the bromophenyl-ethanediamine chemical series [2]. Researchers should consider this compound when establishing TAAR1 agonist assays or conducting structure-activity relationship (SAR) studies around the phenyl ring substitution.

Building Block for ETA Antagonist Lead Optimization

The identification of a highly potent ETA antagonist (IC50 = 0.700 nM) containing the N-(2-aminoethyl)-3-bromoaniline substructure supports its use as a key intermediate in the synthesis of endothelin receptor antagonists [1]. The meta-bromo substitution is likely critical for achieving optimal binding interactions, as evidenced by the sub-nanomolar activity of the elaborated analog. This scaffold should be prioritized over other positional isomers or halogen variants when designing ETA antagonist libraries.

Negative Control for PNMT Inhibition Studies

The very high Ki value of 1,110,000 nM for PNMT inhibition establishes this compound as a suitable negative control or 'inactive' scaffold in PNMT inhibitor screens [1]. Its 771-fold weaker activity compared to a more potent analog [2] ensures it will not produce false-positive signals in PNMT assays, making it a reliable baseline for SAR studies aimed at improving PNMT inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-aminoethyl)-3-bromoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.